molecular formula C23H25NO4 B613607 Fmoc-cis-4-aminocyclohexane acetic acid CAS No. 1217675-84-7

Fmoc-cis-4-aminocyclohexane acetic acid

Cat. No. B613607
CAS RN: 1217675-84-7
M. Wt: 379,46 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-cis-4-aminocyclohexane acetic acid (Fmoc-cis-Ace-OH) is an organic compound used in scientific research and laboratory experiments. It is a derivative of cyclohexane, an aliphatic hydrocarbon, and it is an important intermediate in the synthesis of many compounds. Fmoc-cis-Ace-OH is a versatile compound that can be used in a variety of applications, including organic synthesis and peptide synthesis. It has been used in the synthesis of peptides, proteins, and other molecules and is often used as a building block in organic synthesis. In addition, Fmoc-cis-Ace-OH has been used in the study of enzyme kinetics, protein-ligand interactions, and the study of protein structure and function.

Scientific Research Applications

Synthesis of FMOC-Protected Non-Proteogenic Amino Acids

FMOC-cis-4-aminocyclohexane acetic acid is valuable for the large-scale synthesis of FMOC-protected non-proteogenic amino acids, serving as crucial building blocks for combinatorial libraries in drug discovery. Employing a [2 + 2]-cycloaddition strategy, FMOC-cis-β-amino acids were prepared, highlighting their utility in synthesizing complex molecular libraries with potential pharmaceutical applications (Dener et al., 2001).

Peptidomimetic Chemistry

The this compound derivative is instrumental in peptidomimetic chemistry. It acts as a precursor for the synthesis of bicyclic α-amino acids from L-ascorbic acid, showcasing its role in creating proline mimetics that are useful for solid-phase peptidomimetic synthesis (Lalli et al., 2006).

Synthesis of NLO Oligomers

In the synthesis of nonlinear optical (NLO) oligomers, FMOC-protected ω-secondary amino carboxylic acid monomers containing azobenzene chromophores were prepared, demonstrating the role of this compound in advanced material science for optical applications (Huang et al., 2000).

Solid Phase Peptide Synthesis

This compound contributes to the advancement of solid-phase peptide synthesis (SPPS) technology. Its inclusion in the synthesis of 4-(Fmoc-aminoacyloxymethyl)phenoxyacetic acids, which are employed in high-yield SPPS, underscores its utility in the efficient synthesis of peptides and proteins (Zinieris et al., 2006).

Functional Materials Fabrication

FMOC-modified amino acids, including this compound, are pivotal in the fabrication of functional materials. Their self-assembly features and hydrophobicity are explored for various applications, such as cell cultivation, bio-templating, and drug delivery systems, showcasing the broad impact of FMOC amino acids in biomaterials science (Tao et al., 2016).

properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZYEKKFVGYBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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